molecular formula C10H12F2O2 B13709907 5-(Difluoromethyl)-2-ethoxyanisole

5-(Difluoromethyl)-2-ethoxyanisole

Cat. No.: B13709907
M. Wt: 202.20 g/mol
InChI Key: DOAFAYSJIKJWMQ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-ethoxyanisole is an organic compound that features a difluoromethyl group attached to an anisole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-ethoxyanisole typically involves the introduction of the difluoromethyl group into an anisole derivative. One common method is the nucleophilic substitution reaction, where a difluoromethylating agent reacts with a suitable precursor. For instance, the reaction of 2-ethoxyanisole with a difluoromethylating reagent like TMS-CF2H under appropriate conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-catalyzed reactions or radical-based methods to achieve high yields and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-ethoxyanisole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted anisole derivatives .

Scientific Research Applications

5-(Difluoromethyl)-2-ethoxyanisole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-ethoxyanisole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Difluoromethyl-2-methoxyanisole
  • 5-Difluoromethyl-2-ethoxyphenol
  • 7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine

Uniqueness

5-(Difluoromethyl)-2-ethoxyanisole is unique due to its specific substitution pattern and the presence of both difluoromethyl and ethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .

Properties

Molecular Formula

C10H12F2O2

Molecular Weight

202.20 g/mol

IUPAC Name

4-(difluoromethyl)-1-ethoxy-2-methoxybenzene

InChI

InChI=1S/C10H12F2O2/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6,10H,3H2,1-2H3

InChI Key

DOAFAYSJIKJWMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)F)OC

Origin of Product

United States

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